3-(6-Bromo-pyridin-2-yl)-3,9-diaza-spiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Bromo-pyridin-2-yl)-3,9-diaza-spiro[55]undecane is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromo-pyridin-2-yl)-3,9-diaza-spiro[5.5]undecane typically involves multistep organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions . Another method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents to form spirocyclic derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(6-Bromo-pyridin-2-yl)-3,9-diaza-spiro[5.5]undecane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while cyclization reactions can produce more complex spirocyclic compounds.
Scientific Research Applications
3-(6-Bromo-pyridin-2-yl)-3,9-diaza-spiro[5.5]undecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and studying enzyme interactions.
Industry: Used in the development of new materials and catalysts for industrial processes
Mechanism of Action
The mechanism of action of 3-(6-Bromo-pyridin-2-yl)-3,9-diaza-spiro[5.5]undecane involves its interaction with specific molecular targets. The bromine and nitrogen atoms within the spirocyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Similar spirocyclic structure with oxygen and nitrogen atoms.
Spiro[5.5]undecane Derivatives: Various derivatives with different functional groups and heteroatoms
Uniqueness
3-(6-Bromo-pyridin-2-yl)-3,9-diaza-spiro[55]undecane is unique due to the presence of the bromine atom and the specific arrangement of nitrogen atoms within the spirocyclic framework
Properties
Molecular Formula |
C14H20BrN3 |
---|---|
Molecular Weight |
310.23 g/mol |
IUPAC Name |
3-(6-bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C14H20BrN3/c15-12-2-1-3-13(17-12)18-10-6-14(7-11-18)4-8-16-9-5-14/h1-3,16H,4-11H2 |
InChI Key |
BFRWWHZDBGJRFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CCN(CC2)C3=NC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.